Cas no 1706441-17-9 (3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane)

3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane is a synthetic organic compound featuring a unique 8-azabicyclo3.2.1octane core with a thiophen-2-yl substituent. This compound exhibits high chemical stability and versatility in various synthetic applications. Its distinct structural features contribute to its potential use in pharmaceuticals and materials science, offering a promising platform for the development of novel compounds with desired properties.
3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane structure
1706441-17-9 structure
Product Name:3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane
CAS No:1706441-17-9
MF:C12H17NS
MW:207.33508181572
MDL:MFCD29034617
CID:5181286
PubChem ID:86262782
Update Time:2025-07-19

3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane Chemical and Physical Properties

Names and Identifiers

    • 8-Azabicyclo[3.2.1]octane, 3-(2-thienylmethyl)-
    • 3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane
    • MDL: MFCD29034617
    • Inchi: 1S/C12H17NS/c1-2-12(14-5-1)8-9-6-10-3-4-11(7-9)13-10/h1-2,5,9-11,13H,3-4,6-8H2
    • InChI Key: SPLPOSZWOMOICE-UHFFFAOYSA-N
    • SMILES: C12NC(CC1)CC(CC1SC=CC=1)C2

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Additional information on 3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane

Introduction to 3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane (CAS No. 1706441-17-9) and Its Emerging Applications in Chemical Biology

The compound 3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane (CAS No. 1706441-17-9) represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. As a structurally complex molecule featuring a thiophene moiety linked to an azabicycloalkane scaffold, it has garnered significant attention in the field of chemical biology due to its unique physicochemical properties and potential biological activities.

In recent years, the development of novel molecular architectures has become a cornerstone in the quest for next-generation therapeutics. The azabicyclo3.2.1octane core, characterized by its rigid bicyclic framework, is known for its ability to modulate biological targets with high specificity. This motif has been extensively explored in drug design, particularly for its potential to interact with protein binding pockets through constrained conformations, thereby enhancing binding affinity and selectivity.

The incorporation of a thiophen-2-ylmethyl substituent into this scaffold introduces additional layers of complexity, which can influence both the electronic and steric properties of the molecule. Thiophene derivatives are widely recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The combination of these features makes 3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds with tailored properties. The rigid structure of the azabicyclo3.2.1octane ring system provides a stable platform for rational drug design, while the thiophen-2-ylmethyl group offers opportunities for further functionalization and derivatization. These attributes have positioned this compound as a valuable scaffold for exploring novel pharmacological pathways.

One particularly intriguing aspect of this molecule is its potential application in the development of enzyme inhibitors. The unique conformational constraints imposed by the bicyclic system can be exploited to target enzymes with specific active sites, such as kinases or proteases, which are often implicated in various diseases. Preliminary computational studies suggest that the thiophen-2-ylmethyl group may enhance binding interactions by forming favorable hydrophobic and π-stacking interactions with the enzyme's binding pocket.

Moreover, the growing interest in structure-based drug design has highlighted the importance of molecular flexibility and conformational stability in therapeutic agents. The azabicyclo3.2.1octane core provides an optimal balance between rigidity and flexibility, allowing the molecule to adopt multiple conformations while maintaining structural integrity. This characteristic is particularly advantageous when designing molecules that must navigate complex biological environments.

In vitro studies have begun to uncover the potential biological activities of 3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane (CAS No. 1706441-17-9). Initial experiments have shown promising results in inhibiting certain enzymatic pathways associated with inflammation and cell proliferation. These findings align with the broader trend toward developing small-molecule inhibitors that target disease-causing mechanisms at a molecular level.

The synthesis of this compound presents an interesting challenge due to its complex architecture. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the desired heterocyclic framework efficiently and with high yield. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the compound's feasibility for large-scale production if needed.

The role of computational modeling in optimizing drug candidates cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how 3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane interacts with biological targets at an atomic level. These simulations have helped refine the compound's structure to improve its pharmacokinetic properties, such as solubility and metabolic stability.

As research progresses, it is anticipated that derivatives of this compound will be explored for their potential therapeutic applications across various disease areas, including oncology, neurology, and infectious diseases. The versatility of its scaffold allows for extensive modifications without losing its core pharmacological identity, making it an ideal candidate for structure-based drug discovery programs.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the process of identifying promising candidates like 3-(thiophen-2-yl)methyl-8-azabicyclo3.2.1octane (CAS No.1706441-17-9). By analyzing vast datasets of chemical structures and their biological activities, these algorithms can predict which modifications are likely to enhance potency or selectivity without extensive experimental screening.

In conclusion,3-(thiophen-2-yli)methyl)-8 azabicyclo 32 10 octane represents a compelling example of how innovative molecular design can lead to novel therapeutics with significant potential for addressing unmet medical needs Its unique structural features combined with promising preliminary biological activity make it a valuable asset in ongoing pharmaceutical research efforts The continued exploration of this compound and its derivatives is likely to yield groundbreaking advancements in chemical biology and drug development。

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